molecular formula C10H13N2O2P B14716038 Phenyl bis(aziridin-1-yl)phosphinate CAS No. 10537-55-0

Phenyl bis(aziridin-1-yl)phosphinate

Katalognummer: B14716038
CAS-Nummer: 10537-55-0
Molekulargewicht: 224.20 g/mol
InChI-Schlüssel: COLBOJCSFPJYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl bis(aziridin-1-yl)phosphinate is a unique organophosphorus compound characterized by the presence of two aziridine rings attached to a phenyl group through a phosphinate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis(aziridin-1-yl)phosphinate typically involves the reaction of aziridine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl bis(aziridin-1-yl)phosphinate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine rings are highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides and reduction to form phosphines.

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Reagents like sodium azide, lithium aluminum hydride, and various amines are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Substitution: Electrophiles like bromine and chloromethyl methyl ether are used under acidic or basic conditions.

Major Products Formed:

    From Nucleophilic Ring-Opening: Amines, alcohols, and thiols substituted at the aziridine ring.

    From Oxidation: Phosphine oxides.

    From Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl bis(aziridin-1-yl)phosphinate has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to the cytotoxic properties of aziridine rings.

    Materials Science: Employed in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of phenyl bis(aziridin-1-yl)phosphinate primarily involves the reactivity of the aziridine rings. The strained three-membered rings are prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures. The phosphinate group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Phenyl bis(aziridin-1-yl)phosphinate can be compared with other aziridine-containing compounds and organophosphorus compounds:

    Similar Compounds:

Eigenschaften

CAS-Nummer

10537-55-0

Molekularformel

C10H13N2O2P

Molekulargewicht

224.20 g/mol

IUPAC-Name

1-[aziridin-1-yl(phenoxy)phosphoryl]aziridine

InChI

InChI=1S/C10H13N2O2P/c13-15(11-6-7-11,12-8-9-12)14-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI-Schlüssel

COLBOJCSFPJYSP-UHFFFAOYSA-N

Kanonische SMILES

C1CN1P(=O)(N2CC2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.